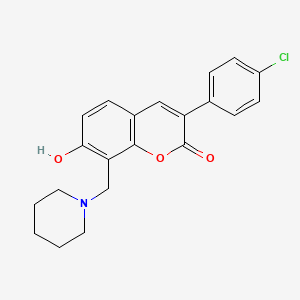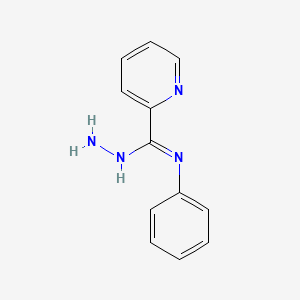
N-phenyl-2-pyridinecarbohydrazonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-2-pyridinecarbohydrazonamide (PPCA) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. PPCA is a hydrazone derivative of pyridinecarboxylic acid that has a molecular formula of C12H11N4O. In
科学研究应用
N-phenyl-2-pyridinecarbohydrazonamide has been extensively studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. N-phenyl-2-pyridinecarbohydrazonamide has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-phenyl-2-pyridinecarbohydrazonamide induces apoptosis in cancer cells by activating caspases and inducing DNA damage. N-phenyl-2-pyridinecarbohydrazonamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
N-phenyl-2-pyridinecarbohydrazonamide has also been studied for its potential applications in material science. N-phenyl-2-pyridinecarbohydrazonamide can be used as a ligand for the synthesis of metal complexes that exhibit interesting properties such as luminescence and magnetic properties. N-phenyl-2-pyridinecarbohydrazonamide can also be used as a precursor for the synthesis of porous materials that have potential applications in gas storage and separation.
作用机制
The mechanism of action of N-phenyl-2-pyridinecarbohydrazonamide as an anticancer agent involves the induction of apoptosis in cancer cells. N-phenyl-2-pyridinecarbohydrazonamide activates caspases, which are enzymes that play a key role in the execution of apoptosis. N-phenyl-2-pyridinecarbohydrazonamide also induces DNA damage, which triggers the activation of the tumor suppressor protein p53. Activation of p53 leads to the transcription of genes that promote apoptosis and inhibit cell proliferation.
N-phenyl-2-pyridinecarbohydrazonamide also inhibits angiogenesis by blocking the activity of vascular endothelial growth factor (VEGF), which is a protein that promotes the formation of new blood vessels. N-phenyl-2-pyridinecarbohydrazonamide binds to the receptor for VEGF, preventing its activation and downstream signaling.
Biochemical and Physiological Effects
N-phenyl-2-pyridinecarbohydrazonamide has been shown to exhibit low toxicity in vitro and in vivo. N-phenyl-2-pyridinecarbohydrazonamide does not cause significant damage to normal cells, indicating its potential as a selective anticancer agent. N-phenyl-2-pyridinecarbohydrazonamide has also been shown to exhibit good stability in various biological media, indicating its potential as a drug candidate.
实验室实验的优点和局限性
N-phenyl-2-pyridinecarbohydrazonamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential as a selective anticancer agent. However, N-phenyl-2-pyridinecarbohydrazonamide also has some limitations, including its relatively low potency compared to other anticancer agents and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the research on N-phenyl-2-pyridinecarbohydrazonamide. One direction is the optimization of the synthesis method to improve the purity and yield of N-phenyl-2-pyridinecarbohydrazonamide. Another direction is the development of more potent derivatives of N-phenyl-2-pyridinecarbohydrazonamide that exhibit improved anticancer activity. Another direction is the investigation of the mechanism of action of N-phenyl-2-pyridinecarbohydrazonamide in more detail, particularly the downstream signaling pathways that are activated by N-phenyl-2-pyridinecarbohydrazonamide. Finally, the potential applications of N-phenyl-2-pyridinecarbohydrazonamide in material science should be explored further, particularly its potential as a ligand for the synthesis of metal complexes and its potential as a precursor for the synthesis of porous materials.
合成方法
N-phenyl-2-pyridinecarbohydrazonamide can be synthesized through the reaction between 2-pyridinecarboxylic acid hydrazide and phenyl isocyanate in the presence of a catalyst such as triethylamine. The reaction yields N-phenyl-2-pyridinecarbohydrazonamide as a white crystalline solid with a melting point of 218-220 °C. The purity and yield of N-phenyl-2-pyridinecarbohydrazonamide can be improved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
属性
IUPAC Name |
N-amino-N'-phenylpyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c13-16-12(11-8-4-5-9-14-11)15-10-6-2-1-3-7-10/h1-9H,13H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMOKPFWGLGHCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=CC=CC=N2)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenylpicolinehydrazonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

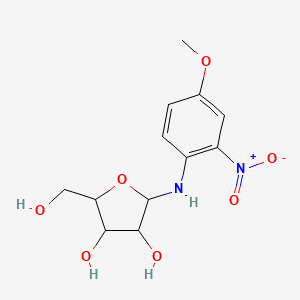
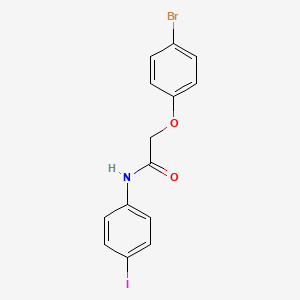
![{4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride](/img/structure/B5914829.png)
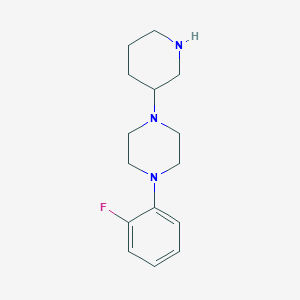
![7-acetyl-3-(allylthio)-6-(2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5914840.png)
![7-acetyl-3-(methylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5914848.png)
![methyl 4-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzoate](/img/structure/B5914862.png)
![methyl 4-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzoate](/img/structure/B5914867.png)
![ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5914885.png)
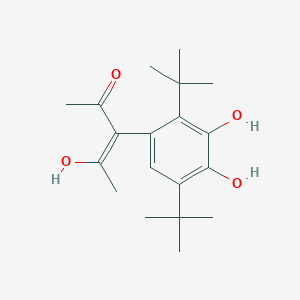
![N-(2-ethylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B5914913.png)
![4-chloro-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide](/img/structure/B5914917.png)
![2-[2-(6-methoxy-5-methyl-3,4-dihydro-1(2H)-naphthalenylidene)ethyl]-2-methyl-1,3-cyclohexanedione](/img/structure/B5914919.png)
